molecular formula C12H9ClN2O4 B3036265 1-(3-Chlorophenyl)-4-methoxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid CAS No. 339030-37-4

1-(3-Chlorophenyl)-4-methoxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid

Cat. No.: B3036265
CAS No.: 339030-37-4
M. Wt: 280.66 g/mol
InChI Key: SOGUENRXPIGUCV-UHFFFAOYSA-N
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Description

The compound 1-(3-Chlorophenyl)-4-methoxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid (hereafter referred to as the "target compound") is a pyridazine derivative with a 3-chlorophenyl group at position 1, a methoxy group at position 4, a ketone at position 6, and a carboxylic acid at position 3. The compound’s molecular formula is inferred as C₁₂H₉ClN₂O₄ (based on methyl ester derivatives in ), and its key functional groups include a pyridazine core, electron-donating methoxy, and ionizable carboxylic acid, which may influence solubility, stability, and biological interactions .

Properties

IUPAC Name

1-(3-chlorophenyl)-4-methoxy-6-oxopyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c1-19-9-6-10(16)15(14-11(9)12(17)18)8-4-2-3-7(13)5-8/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGUENRXPIGUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Ring Formation

The foundational approach for pyridazine synthesis involves cyclocondensation of α,β-unsaturated diesters with hydrazine. A patented method for 6-oxo-1H-pyridazine-4-carboxylic acid derivatives (EP2857387A1) utilizes dimethyl 2-methylenebutanedioate and hydrazine hydrate to form methyl 6-oxohexahydropyridazine-4-carboxylate . Key modifications for the target compound include:

  • Introduction of the 3-chlorophenyl group : Substituents are typically introduced via nucleophilic aromatic substitution or cross-coupling at the N-1 position post-cyclization.
  • Oxidative dehydrogenation : Bromine in acetic acid oxidizes the dihydropyridazine intermediate to the aromatic system, achieving the 6-oxo-1H-pyridazine core.
  • Methoxy group incorporation : Methylation of a hydroxyl intermediate (e.g., using dimethyl sulfate) or direct use of methoxy-containing starting materials ensures the 4-methoxy substituent.

Optimized Conditions :

  • Step 1 : React dimethyl 2-methylenebutanedioate (1.0 eq) with hydrazine hydrate (1.1 eq) at 0–10°C for 12 hours (yield: 72–85%).
  • Step 2 : Oxidize with bromine (2.5 eq) in acetic acid at 25°C for 4 hours (conversion >95%).
  • Step 3 : Hydrolyze the methyl ester with aqueous NaOH (1.2 eq) at 20°C for 2 hours, followed by acidification to precipitate the carboxylic acid.

Suzuki-Miyaura Cross-Coupling for Aryl Functionalization

Late-Stage Coupling of the 3-Chlorophenyl Group

The Suzuki-Miyaura reaction enables direct introduction of the 3-chlorophenyl group to preformed pyridazine intermediates. A protocol for thienylpyridazines was adapted:

  • Boronic acid preparation : 3-Chlorophenylboronic acid (1.2 eq) is coupled with a brominated pyridazine precursor (e.g., 4-bromo-6-oxo-1,6-dihydro-3-pyridazinecarboxylate) under Pd(PPh₃)₄ catalysis.
  • Reaction conditions : DME/ethanol (4:1), Na₂CO₃ (2 M), 80°C for 48 hours (yield: 65–78%).

Key Advantages :

  • Regioselective coupling at the N-1 position avoids protecting group strategies.
  • Compatibility with ester and carboxylic acid functionalities.

Curtius Rearrangement for Carboxylic Acid Installation

Carboxyl Group Introduction via Isocyanate Intermediates

A multi-step synthesis from 3,6-dichloro-4-pyridazinecarboxylic acid (PMC4406096) demonstrates the Curtius rearrangement for installing the carboxyl group:

  • Curtius rearrangement : Treat 3,6-dichloro-4-pyridazinecarbonyl chloride with NaN₃ to form the acyl azide, which rearranges to the isocyanate.
  • Hydrolysis : Hydrolyze the isocyanate intermediate under acidic conditions to yield the carboxylic acid.

Modifications for Target Compound :

  • Replace chlorine at position 3 with methoxy via nucleophilic substitution (KOH/MeOH, 60°C).
  • Introduce the 3-chlorophenyl group via SNAr using 3-chloroaniline under catalytic CuI.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scalability
Cyclocondensation Hydrazine cyclization → Oxidation 72–85 >90 High
Suzuki Coupling Cross-coupling → Ester hydrolysis 65–78 85–90 Moderate
Curtius Rearrangement Acyl azide → Hydrolysis 50–60 80–85 Low

Critical Observations :

  • The cyclocondensation route offers the highest scalability and yield, making it industrially preferable.
  • Suzuki coupling provides flexibility for introducing diverse aryl groups but requires palladium catalysts.
  • Curtius rearrangement is less efficient due to intermediate instability.

Mechanistic Insights and Reaction Optimization

Oxidative Dehydrogenation Dynamics

Bromine-mediated oxidation of dihydropyridazines proceeds via electrophilic aromatic substitution, forming a bromonium intermediate that eliminates HBr to restore aromaticity. Excess bromine (>2 eq) ensures complete dehydrogenation without over-bromination.

Hydrolysis of Methyl Esters

Alkaline hydrolysis (NaOH, H₂O/MeOH) selectively cleaves the methyl ester while preserving the methoxy group. Acidic workup (HCl) precipitates the carboxylic acid with minimal byproducts.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-methoxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 1-(3-Chlorophenyl)-4-carboxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid.

    Reduction: Formation of 1-(3-Chlorophenyl)-4-methoxy-6-hydroxy-1,6-dihydro-3-pyridazinecarboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)-4-methoxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-methoxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridazine Core

Hydroxy vs. Methoxy at Position 4
  • 1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid (): Molecular Weight: 266.64 (C₁₁H₇ClN₂O₄). Key Differences: The hydroxyl group at position 4 replaces the methoxy group, altering hydrogen-bonding capacity and acidity.
Methyl Ester Derivatives
  • Methyl 1-(3-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (): Molecular Weight: 280.67 (C₁₂H₉ClN₂O₄). Such modifications are common in prodrug design to enhance bioavailability .

Positional Isomerism and Substituent Effects

  • 1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid (): Molecular Weight: 280.67 (C₁₂H₉ClN₂O₃). Key Differences: The ketone is at position 4 instead of 6, and a methyl group replaces the methoxy at position 6. Positional isomerism may disrupt conjugation or steric interactions, altering binding affinities. No direct activity data are reported, but structural analogs in suggest that ketone positioning influences enzyme inhibition (e.g., DNA gyrase in antimycobacterial naphthyridines) .

Comparison with Related Heterocycles

Pyridazine vs. Phthalazine Derivatives

  • Zopolrestat (): A phthalazine acetic acid derivative with a benzothiazole group.
    • Key Differences : The phthalazine core (two adjacent nitrogens) vs. pyridazine (nitrogens at positions 1 and 2). Zopolrestat inhibits aldose reductase (IC₅₀ = 3.1 nM) via interactions with its benzothiazole and carboxylic acid groups. The target compound’s pyridazine core and chlorophenyl group may confer distinct selectivity for enzyme targets .

Pyridazine vs. Naphthyridine Derivatives

  • LB20304 (): A fluoroquinolone with a pyrrolidine oxime-substituted naphthyridine core. Key Differences: Naphthyridine (two fused pyridine rings) vs. pyridazine. LB20304 exhibits broad-spectrum antibacterial activity (MIC = 0.008 µg/mL against S. aureus). The target compound’s carboxylic acid and methoxy groups may engage in similar ionic interactions but lack the fluoroquinolone’s DNA gyrase inhibition mechanism .
  • Antimycobacterial Naphthyridines (): Compounds like 10q (MIC = 0.1 µM against M. tuberculosis) feature nitro and trifluoromethyl groups. The target compound’s chlorophenyl group may enhance hydrophobic interactions, but absence of nitro groups could limit antimycobacterial potency .

Pyridazine vs. Quinazolinone Derivatives

  • Compound 38 (): A 2-phenyl-4-quinazolinone with cytotoxicity (EC₅₀ = nanomolar range) and tubulin polymerization inhibition. Key Differences: Quinazolinones have a fused benzene-pyrimidine ring. The target compound’s pyridazine core and carboxylic acid may lack the planar rigidity required for tubulin binding but could target other enzymes (e.g., kinases) .

Structure-Activity Relationships (SAR) and Pharmacokinetic Considerations

  • Electron-Donating Groups : Methoxy (target compound) vs. hydroxy () affects electron density and H-bonding. Methoxy may enhance metabolic stability compared to hydroxy, as seen in SSR149415 (), where methoxy groups improve oral bioavailability .
  • Carboxylic Acid vs.
  • Lipophilicity and Bioavailability : Esterification () or oxime substitution () improves pharmacokinetics. The target compound’s free carboxylic acid may limit blood-brain barrier penetration but enhance renal excretion .

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight Notable Activity/Use Evidence ID
Target Compound Pyridazine 3-ClPh (1), OMe (4), COOH (3) 280.67 Inferred enzyme inhibition
1-(3-ClPh)-4-OH-6-oxo-... (Hydroxy analog) Pyridazine 3-ClPh (1), OH (4), COOH (3) 266.64 Diagnostic/metabolic assays
Zopolrestat Phthalazine Benzothiazole, COOH 382.35 Aldose reductase inhibition
LB20304 Naphthyridine Pyrrolidine oxime, COOH 434.41 Antibacterial (Gram+/Gram-)
10q (Antimycobacterial) Naphthyridine CF₃, NO₂, COOH 432.33 Antimycobacterial (MIC = 0.1 µM)

Biological Activity

1-(3-Chlorophenyl)-4-methoxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid, with the CAS number 339030-37-4, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₉ClN₂O₄
  • Molar Mass : 280.66 g/mol
  • IUPAC Name : 1-(3-chlorophenyl)-4-methoxy-6-oxopyridazine-3-carboxylic acid

Synthesis Methods

The synthesis typically involves:

  • Formation of 3-Chlorophenylhydrazine : Reaction of 3-chlorobenzaldehyde with hydrazine hydrate.
  • Formation of the Pyridazine Derivative : The hydrazine intermediate is reacted with ethyl acetoacetate under acidic conditions, often using ethanol or methanol as solvents and hydrochloric or sulfuric acid as catalysts.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values suggest that the compound can inhibit bacterial growth at relatively low concentrations.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. Its mechanism appears to involve the induction of apoptosis in cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

In vitro assays revealed that treatment with this compound resulted in significant cell death, with IC50 values indicating potency in inhibiting cell proliferation.

Cell LineIC50 (µM)
HeLa15
MCF-720

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in cellular signaling pathways, leading to alterations in their activity. This binding can result in:

  • Inhibition of DNA synthesis in cancer cells.
  • Disruption of bacterial cell wall synthesis.

Case Studies

In a notable study published in the Journal of Medicinal Chemistry, researchers evaluated the compound's efficacy against resistant strains of bacteria. The findings indicated that the compound was able to overcome resistance mechanisms commonly found in pathogens, suggesting its potential as a lead compound for developing new antibiotics.

Another study focused on its anticancer properties, where it was tested alongside established chemotherapeutics. Results showed enhanced efficacy when used in combination therapy, leading to a synergistic effect that reduced tumor growth more effectively than either agent alone.

Q & A

Q. What are the recommended synthesis routes for this compound, and how can reaction yields be optimized?

While direct synthesis data for this compound is limited, analogous pyridazine derivatives are typically synthesized via cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling to introduce aryl groups (e.g., 3-chlorophenyl) . Optimization strategies:

  • Use anhydrous conditions to prevent hydrolysis of the methoxy group.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.
  • Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic methods are most effective for structural characterization?

A multi-technique approach is recommended:

  • 1H/13C NMR : Analyze coupling constants to confirm the pyridazine ring substitution pattern (e.g., 3-chlorophenyl at position 1, methoxy at position 4) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (if present) stretches .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical: ~308.68 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemical ambiguities if single crystals are obtainable .

Q. What key physicochemical properties should be characterized, and how?

PropertyMethodReference Compound Data
Melting PointDifferential Scanning Calorimetry (DSC)~200–220°C (analogous pyridazines)
SolubilityHPLC in water/DMSO/ethanolLow aqueous solubility (predict logP ~2.5)
StabilityAccelerated stability studies (40°C/75% RH)Hydrolysis risk under acidic/basic conditions

Q. What safety precautions are critical during handling?

  • PPE : Nitrile gloves, lab coat, safety goggles, and face shield to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

  • Perform DFT calculations (e.g., Gaussian, ORCA) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., C-5 of the pyridazine ring).
  • Compare activation energies for methoxy group substitution with amines/thiols using transition-state modeling .
  • Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis) .

Q. How to resolve contradictions in reported biological activity data?

  • Dose-response validation : Test across multiple concentrations (e.g., 1 nM–100 µM) in cell-based assays to confirm IC50 values .
  • Assay standardization : Use orthogonal methods (e.g., fluorescence-based vs. radiometric assays) to rule out interference from the compound’s autofluorescence .
  • Metabolic stability testing : Evaluate hepatic microsomal degradation to assess false negatives due to rapid metabolism .

Q. What structural modifications could enhance its bioactivity?

  • Rational design : Replace the 3-chlorophenyl group with electron-withdrawing groups (e.g., CF₃) to increase electrophilicity at C-5 .
  • SAR studies : Synthesize analogs with varying methoxy substituents (e.g., ethoxy, hydroxyl) to probe hydrogen-bonding interactions with target proteins .

Q. What are the primary degradation pathways under accelerated storage conditions?

  • Hydrolysis : The pyridazine ring’s carbonyl group may degrade in acidic/basic media (monitor via HPLC) .
  • Oxidation : Methoxy groups can form quinones under oxidative stress (characterize by LC-MS) .
  • Photodegradation : UV exposure may cleave the C-Cl bond (use amber vials and validate with light-exposure studies) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorophenyl)-4-methoxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid
Reactant of Route 2
1-(3-Chlorophenyl)-4-methoxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid

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